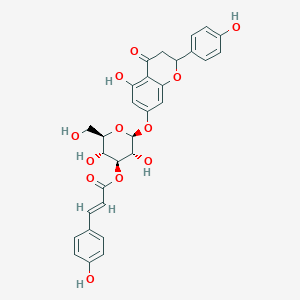
3''-p-Coumaroylprunin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’'-p-Coumaroylprunin is an organic compound with the molecular formula C30H28O12 and a molecular weight of 580.542 g/mol . It is a phenolic compound that is often used in life sciences research due to its various bioactivities . The compound is known for its potential inhibitory activities against several enzymes, making it a subject of interest in scientific studies .
Méthodes De Préparation
The preparation of 3’'-p-Coumaroylprunin typically involves the extraction and isolation from natural sources. One common method includes the use of column chromatography to isolate the compound from plant extracts . The dried aerial parts of the plant are extracted successively with solvents like acetone, and the combined extract is subjected to repeated column chromatography to isolate the main components .
For industrial production, the compound can be synthesized through chemical transformations involving the acylation of flavanone glycosides . The carbohydrate residue in the molecule is typically present at the C-7 position, and the acylation process involves the use of p-coumaric acid .
Analyse Des Réactions Chimiques
3’'-p-Coumaroylprunin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phenolic groups in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3’'-p-Coumaroylprunin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their chemical properties.
Mécanisme D'action
The mechanism of action of 3’'-p-Coumaroylprunin involves its interaction with specific enzymes. For example, it inhibits pancreatic lipase by binding to the active site of the enzyme, thereby preventing the breakdown of triglycerides . The compound’s molecular targets include enzymes like α-glucosidase and tyrosinase, which are involved in carbohydrate metabolism and melanin synthesis, respectively .
Comparaison Avec Des Composés Similaires
3’‘-p-Coumaroylprunin is similar to other acylated flavanone glycosides, such as naringenin 7-O-(2’‘-O-p-coumaroyl-β-D-glucopyranoside) and naringenin 7-O-(6’‘-O-p-coumaroyl-β-D-glucopyranoside) . 3’'-p-Coumaroylprunin is unique due to its specific acylation pattern and its potent inhibitory activity against pancreatic lipase . Other similar compounds include apigenin and verbascoside, which also exhibit enzyme inhibitory activities .
Propriétés
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,5-dihydroxy-2-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-6-(hydroxymethyl)oxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O12/c31-14-24-27(37)29(42-25(36)10-3-15-1-6-17(32)7-2-15)28(38)30(41-24)39-19-11-20(34)26-21(35)13-22(40-23(26)12-19)16-4-8-18(33)9-5-16/h1-12,22,24,27-34,37-38H,13-14H2/b10-3+/t22?,24-,27-,28-,29+,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHIONSZUBFJLA-JKIGBVBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)OC(=O)C=CC4=CC=C(C=C4)O)O)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














